5-(2-(Methylthio)phenyl)nicotinic acid
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Overview
Description
5-(2-(Methylthio)phenyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.296. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.
Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.
Nitration: The thioether undergoes nitration to form the corresponding nitro compound.
Reduction: The nitro compound is then reduced to yield this compound[][1].
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are common.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor and structurally related compound.
2-(Methylthio)phenylpyridine: An intermediate in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
5-(2-(Methylthio)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQHAHPYZFVKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.